molecular formula C19H22N4O3 B2359319 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1235637-68-9

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2359319
CAS No.: 1235637-68-9
M. Wt: 354.41
InChI Key: KIWQWZILJITWSB-UHFFFAOYSA-N
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Description

This compound is a derivative of 1-H-pyrazole-3-carboxamide . It has been designed and synthesized to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . The structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .


Synthesis Analysis

The synthesis of this compound involves the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole . This is critical for FLT3 and CDK inhibition .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrimidine-fused heterocycle at position 4 of the pyrazole . This structure is consistent with the rationale proposed from the comparison of 2 bound to PKA and PKA-PKB chimera .

Scientific Research Applications

Synthesis and Biological Evaluation

Research efforts have focused on the synthesis of novel compounds with structural similarities to "N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide" for potential therapeutic applications. These include the development of new synthetic methods and the evaluation of biological activities, such as anti-inflammatory, analgesic, anti-hyperglycemic, anti-angiogenic, anticancer, and antimicrobial effects:

  • Anti-inflammatory and Analgesic Agents : Studies have synthesized novel derivatives showing significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects. These compounds were compared with standard drugs like sodium diclofenac, demonstrating potential as new therapeutic agents (Abu‐Hashem et al., 2020).

  • Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been developed as anticancer and anti-5-lipoxygenase agents, showing structure-activity relationships (SAR) that could inform the development of compounds with improved therapeutic profiles (Rahmouni et al., 2016).

  • Anti-hyperglycemic Agents : Carboximidamides linked with pyrimidine moiety have been synthesized and evaluated for anti-hyperglycemic activities, with some compounds showing significant reduction in blood glucose levels in diabetic models. This research suggests potential applications in the treatment of diabetes (Moustafa et al., 2021).

  • Anti-angiogenic and DNA Cleavage Activities : A series of novel derivatives demonstrated significant anti-angiogenic and DNA cleavage activities in models, suggesting potential utility in anticancer strategies by inhibiting blood vessel formation and affecting DNA integrity in cancer cells (Kambappa et al., 2017).

  • Antimicrobial Agents : Synthesis of novel derivatives with antimicrobial properties has been explored, with some compounds showing potent inhibitory activity against a range of bacterial strains. This indicates potential applications in addressing microbial infections (Krishnamurthy et al., 2011).

Future Directions

The future directions for research on this compound could involve further exploration of its FLT3 and CDK inhibition properties . Additionally, more research could be done to fully understand its synthesis and molecular structure .

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-18(17-13-25-15-4-1-2-5-16(15)26-17)22-12-14-6-10-23(11-7-14)19-20-8-3-9-21-19/h1-5,8-9,14,17H,6-7,10-13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWQWZILJITWSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2COC3=CC=CC=C3O2)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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